molecular formula C23H40O2 B1217840 3-Pentadecylveratrole CAS No. 7461-75-8

3-Pentadecylveratrole

Cat. No.: B1217840
CAS No.: 7461-75-8
M. Wt: 348.6 g/mol
InChI Key: GRAFTXRUQGFLTL-UHFFFAOYSA-N
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Description

3-Pentadecylveratrole (PDV), systematically named 1,2-dimethoxy-3-pentadecylbenzene, is a synthetic derivative of urushiol, a natural compound found in poison ivy and lacquer trees. Structurally, PDV comprises a benzene ring substituted with two methoxy groups at positions 1 and 2 and a pentadecyl (C15) alkyl chain at position 3 . It is closely related to 3-pentadecylcatechol (PDC), where catechol (1,2-dihydroxybenzene) replaces the dimethoxy groups. PDV is primarily studied for its metabolic behavior and absorption in biological systems, as evidenced by rodent models investigating its pharmacokinetics .

Properties

CAS No.

7461-75-8

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

1,2-dimethoxy-3-pentadecylbenzene

InChI

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h17,19-20H,4-16,18H2,1-3H3

InChI Key

GRAFTXRUQGFLTL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC

Other CAS No.

7461-75-8

Synonyms

3-pentadecylveratrole

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

PDV belongs to a class of alkyl-substituted benzene derivatives with varying substituents. Below is a comparative analysis with structurally or functionally related compounds:

3-Pentadecylcatechol (PDC)

  • Structural Differences : PDC has hydroxyl (-OH) groups at positions 1 and 2, whereas PDV features methoxy (-OCH₃) groups at these positions.
  • Physicochemical Properties :
    • Polarity : PDC is more polar due to hydroxyl groups, enhancing solubility in aqueous media. PDV’s methoxy groups reduce polarity, increasing lipid solubility .
    • Stability : Methoxy groups in PDV confer resistance to enzymatic oxidation compared to PDC’s hydroxyl groups, which are prone to glucuronidation and sulfation .
  • Biological Behavior :
    • In rat models, PDC undergoes rapid conjugation (glucuronidation) in the liver, limiting systemic absorption. PDV, however, exhibits prolonged bioavailability due to its lipophilic nature and slower metabolic clearance .

Urushiol Derivatives

Urushiols (e.g., 3-heptadecylcatechol) share a catechol core with PDC but differ in alkyl chain length (C15 in PDV vs. C17 in urushiol).

  • Toxicity: Urushiols are potent allergens due to catechol’s reactivity with skin proteins.
  • Applications : Urushiols are avoided in medical research due to toxicity, whereas PDV’s stability makes it a candidate for drug delivery studies.

Alkylphenol Derivatives (e.g., Nonylphenol)

  • Substituent Position: Nonylphenol has a single hydroxyl group and a branched alkyl chain, unlike PDV’s dimethoxy and linear C15 chain.
  • Environmental Impact: Nonylphenol is an endocrine disruptor; PDV’s lack of free hydroxyl groups may reduce estrogenic activity, though this remains unstudied.

Data Table: Key Properties of PDV and Analogues

Compound Substituents (Positions 1, 2, 3) Molecular Formula logP (Predicted) Metabolic Pathway Bioavailability (Rat Model)
3-Pentadecylveratrole -OCH₃, -OCH₃, -C15H31 C₂₄H₄₂O₂ ~8.5 Phase I oxidation High (slow clearance)
3-Pentadecylcatechol -OH, -OH, -C15H31 C₂₂H₃₈O₂ ~6.2 Glucuronidation/Sulfation Low (rapid conjugation)
Urushiol (C17) -OH, -OH, -C17H35 C₂₄H₄₂O₂ ~9.0 Protein adduct formation N/A (topical allergen)
Nonylphenol -OH, -H, -C9H19 (branched) C15H24O ~4.5 Hydroxylation/Conjugation Moderate

Research Findings and Implications

  • Metabolic Studies : PDV’s methoxy groups prevent conjugation reactions, leading to slower hepatic clearance compared to PDC. This property is advantageous for designing lipophilic drug carriers .
  • Toxicological Profile : While PDV’s reduced reactivity lowers acute toxicity, its long-term effects (e.g., bioaccumulation due to high logP) require further investigation.
  • Synthetic Utility : PDV’s stability under physiological conditions makes it a reference compound for studying alkylbenzene metabolism.

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